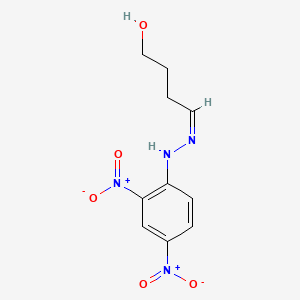
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone is a hydrazone derivative formed by the reaction of 4-hydroxybutanal with 2,4-dinitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. They are widely used in organic synthesis and analytical chemistry due to their ability to form stable complexes with various carbonyl compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 4-hydroxybutanal and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond. The general procedure is as follows:
Reactants: 4-hydroxybutanal and 2,4-dinitrophenylhydrazine.
Solvent: Ethanol or methanol is commonly used as the solvent.
Catalyst: A few drops of concentrated sulfuric acid or hydrochloric acid.
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone under basic conditions.
Major Products
Oxidation: Formation of 4-oxobutanal (2,4-dinitrophenyl)hydrazone.
Reduction: Formation of (1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism by which (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone exerts its effects involves the formation of a stable hydrazone bond with carbonyl compounds. This bond formation is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone: Similar structure but with amino groups instead of nitro groups.
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and stability. The nitro groups enhance the compound’s ability to participate in redox reactions, while the hydroxyl group provides additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
1708-33-4 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
0 |
Synonyme |
4-Hydroxybutyraldehyde 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)
